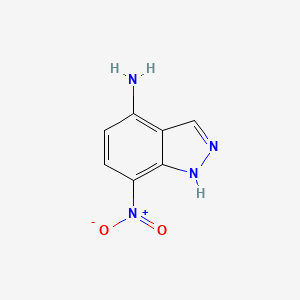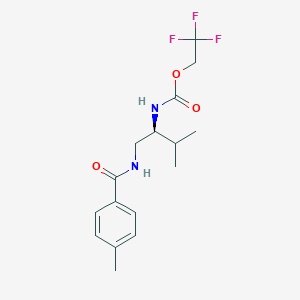
Tolprocarb
Descripción general
Descripción
Tolprocarb is a carbamate ester that is the 2,2,2-trifluoroethyl ester of [(2S)-3-methyl-1-(4-methylbenzamido)butan-2-yl]carbamic acid. It is a novel systemic fungicide used for controlling rice blast. It has a role as an antifungal agrochemical. It is a member of benzamides, a carbamate ester, an organofluorine compound and a carbamate fungicide.
Aplicaciones Científicas De Investigación
Fungicidal Application and Mode of Action
Tolprocarb, developed by Mitsui Chemicals Agro, Inc., is primarily identified as an oomycete fungicide. It exhibits a potent and highly controlled effect on the rice blast fungus Magnaporthe grisea. The mechanism of action involves the inhibition of polyketide synthase in the melanin biosynthesis pathway. This distinctive mode of action sets it apart from other fungicides and helps in controlling not only rice blast but also bacterial diseases. Its dual modes of action, including the induction of systemic acquired resistance in plants like Arabidopsis thaliana and rice, contribute to its effectiveness and lower risk of fungicide resistance development. Furthermore, this compound offers long-term residual activity and does not show cross-resistance against fungi resistant to other inhibitors in melanin biosynthesis or respiratory complex III (Hagiwara et al., 2019).
Investigating Its Target Protein
Systemic Acquired Resistance Induction
Besides its fungicidal properties, this compound also plays a role in inducing systemic acquired resistance (SAR) in plants. It activates promoter activity of pathogenesis-related genes in both Arabidopsis thaliana and rice, specifically in the salicylic acid signaling pathway. This induction of SAR contributes to its antibacterial activity, comparable to that of probenazole, a commercially used plant defense activator. It effectively prevents growth by bacterial pathogens like Pseudomonas syringae and Xanthomonas oryzae in plants (Hagiwara et al., 2019).
Structure-Activity Relationship
Research on this compound derivatives has provided insights into the structure-activity relationship of this compound. Analyses of these derivatives against Pyricularia oryzae PKS and melanin biosynthesis have demonstrated a linear relationship between inhibitory activities of PKS and melanin biosynthesis, reaffirming PKS as the target site. The structure-activity analysis sheds light on the importance of hydrophobic groups in this compound and the significant influence of the chirality of the substituent, guiding the development of novel PKS inhibitors (Banba et al., 2017).
Mecanismo De Acción
Target of Action
Tolprocarb, a novel systemic fungicide, primarily targets the Polyketide Synthase (PKS) . PKS is an enzyme that plays a crucial role in the melanin biosynthesis pathway of the rice blast fungus, Magnaporthe grisea .
Mode of Action
This compound interacts with its target, PKS, by inhibiting its activity . This inhibition disrupts the synthesis and cyclization of pentaketides in melanin biosynthesis . Unlike conventional melanin biosynthesis inhibitors, this compound only inhibits PKS activity, making it distinct and effective against strains resistant to other inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting PKS, this compound disrupts the formation of 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN), a key intermediate in melanin biosynthesis . This disruption leads to the decolorization of the mycelia of Magnaporthe grisea .
Pharmacokinetics
It’s known that this compound provides long-term residual activity , suggesting it may have favorable absorption and distribution characteristics.
Result of Action
The inhibition of melanin biosynthesis by this compound results in the decolorization of the mycelia of Magnaporthe grisea . This disrupts the fungus’s ability to form appressoria, structures that are essential for the fungus to infect host plants . As a result, this compound effectively controls rice blast .
Análisis Bioquímico
Biochemical Properties
Tolprocarb functions as a melanin biosynthesis inhibitor by targeting polyketide synthase, an enzyme crucial for the synthesis and cyclization of pentaketides in the melanin biosynthetic pathway . This inhibition prevents the formation of melanin, which is essential for the pathogenicity of Magnaporthe grisea . Additionally, this compound has been shown to induce systemic acquired resistance in plants by activating pathogenesis-related genes such as PR-1a in Arabidopsis thaliana and PBZ1, β-1,3-glucanase, and chitinase 1 in rice .
Cellular Effects
This compound influences various cellular processes in plants. It enhances systemic acquired resistance by inducing the expression of defense-related genes in the salicylic acid signaling pathway . This activation leads to increased production of pathogenesis-related proteins and diterpene phytoalexins, which help in defending against fungal and bacterial pathogens . This compound also affects the melanization of appressoria in Magnaporthe grisea, reducing its ability to penetrate host cell walls .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting polyketide synthase, which is responsible for the synthesis of 1,3,6,8-tetrahydroxynaphthalene, a precursor in the melanin biosynthesis pathway . This inhibition disrupts the formation of melanin, thereby reducing the pathogenicity of Magnaporthe grisea . Additionally, this compound induces systemic acquired resistance by activating the expression of pathogenesis-related genes through the salicylic acid signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The fungicide remains stable and effective in inhibiting melanin biosynthesis and inducing systemic acquired resistance for extended periods . Its long-term effects on cellular function and potential degradation products have not been extensively studied .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the fungicide exhibits low toxicity in mammals . Acute oral and dermal toxicity studies in rats have shown that this compound has a high safety margin, with no significant adverse effects observed at high doses
Metabolic Pathways
This compound is involved in the melanin biosynthesis pathway, where it inhibits polyketide synthase . This enzyme catalyzes the synthesis and cyclization of pentaketides, which are essential precursors for melanin production . By inhibiting this pathway, this compound effectively reduces the pathogenicity of Magnaporthe grisea .
Transport and Distribution
This compound is absorbed and distributed within plant tissues, where it exerts its fungicidal effects . It is transported systemically, allowing it to reach various parts of the plant and provide protection against fungal pathogens . The specific transporters or binding proteins involved in its distribution have not been identified .
Subcellular Localization
The subcellular localization of this compound within plant cells has not been extensively studied. Its ability to induce systemic acquired resistance suggests that it may interact with specific compartments or organelles involved in the salicylic acid signaling pathway
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-[(2S)-3-methyl-1-[(4-methylbenzoyl)amino]butan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-10(2)13(21-15(23)24-9-16(17,18)19)8-20-14(22)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3,(H,20,22)(H,21,23)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOBJVBYZCMJOS-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C(C)C)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC[C@H](C(C)C)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020382 | |
| Record name | Tolprocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911499-62-2 | |
| Record name | Tolprocarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911499-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolprocarb | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911499622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolprocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethyl N-[(2S)-3-methyl-1-[(4-methylphenyl)formamido]butan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLPROCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4C9RC8LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




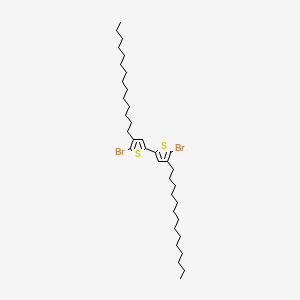

![[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine](/img/structure/B6596386.png)
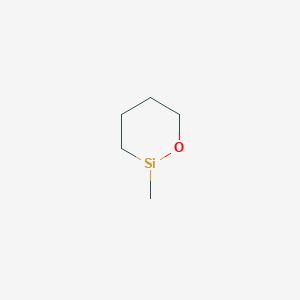

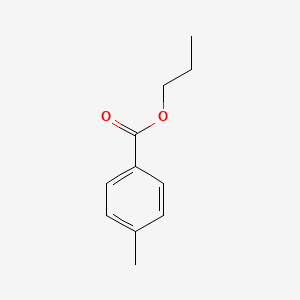
![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)

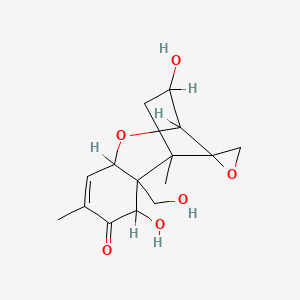
![Ruthenium, bis(acetato-|EO,|EO')[[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[bis(3,5-dimethylphenyl)phosphine-|EP]]-, (OC-6-22)](/img/structure/B6596460.png)

